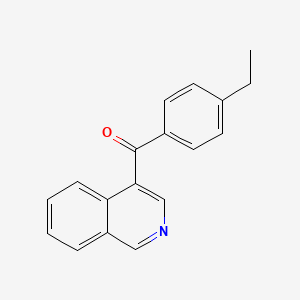
4-(4-Ethylbenzoyl)isoquinoline
Overview
Description
4-(4-Ethylbenzoyl)isoquinoline is a useful research compound. Its molecular formula is C18H15NO and its molecular weight is 261.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Biochemical Pathways
Isoquinolines can affect various biochemical pathways depending on their specific targets. Some isoquinolines have been found to have anti-cancer and anti-malarial activities .
Result of Action
Isoquinolines in general have been found to have a wide range of biological activities .
Biological Activity
Structural Characteristics
The unique structure of 4-(4-Ethylbenzoyl)isoquinoline enhances its lipophilicity, potentially influencing its pharmacological properties. Isoquinolines are known for their wide range of biological activities, including antitumor, antimicrobial, and neuroprotective effects. The presence of the ethylbenzoyl moiety may contribute to these activities, warranting further investigation.
Potential Biological Activities
Although specific studies on this compound are scarce, related isoquinoline compounds have demonstrated various biological activities. The following table summarizes notable activities of structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-Methylisoquinoline | Isoquinoline derivative | Antimicrobial |
| 6-Methoxyisoquinoline | Methoxy-substituted | Neuroprotective |
| 3-(4-Ethylphenyl)isoquinoline | Ethylphenyl-substituted | Anticancer |
| 5,6-Dihydroisoquinoline | Dihydro derivative | Analgesic |
| 2-Ethoxycarbonylisoquinoline | Carbonyl-substituted | Antiviral |
Research on the mechanism of action for isoquinolines suggests that they may interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The potential mechanisms could include:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes linked to cancer proliferation and metabolic pathways.
- Receptor Modulation : Isoquinolines may act as receptor agonists or antagonists, influencing neurotransmitter systems.
Case Studies and Research Findings
- Antitumor Activity : Research has indicated that isoquinolines can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, compounds like 3-(4-Ethylphenyl)isoquinoline have been documented to inhibit tumor cell growth.
- Neuroprotective Effects : Studies on methoxy-substituted isoquinolines have demonstrated protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation.
- Antimicrobial Properties : Compounds such as 1-methylisoquinoline have shown significant antibacterial and antifungal activity, suggesting that similar derivatives may also possess these properties.
Future Directions for Research
The limited current understanding of the biological activity of this compound highlights the need for further research. Future studies could focus on:
- In vitro and In vivo Studies : Conducting laboratory experiments to assess the compound's efficacy against various cell lines and animal models.
- Mechanistic Studies : Investigating the specific pathways through which this compound exerts its effects.
- Comparative Analysis : Evaluating the biological activity of this compound against other known isoquinolines to establish a clearer profile of its pharmacological potential.
Properties
IUPAC Name |
(4-ethylphenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-2-13-7-9-14(10-8-13)18(20)17-12-19-11-15-5-3-4-6-16(15)17/h3-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMSQXPXSWVVGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















